molecular formula C18H14O3 B14526726 5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one CAS No. 62427-18-3

5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one

Cat. No.: B14526726
CAS No.: 62427-18-3
M. Wt: 278.3 g/mol
InChI Key: WURGXLSVFMGITC-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenylfuran-2(5H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methylene bridge into a methylene group, altering the compound’s electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methylene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one
  • 5-[(4-Hydroxyphenyl)methylidene]-3-phenylfuran-2(5H)-one
  • 5-[(4-Chlorophenyl)methylidene]-3-phenylfuran-2(5H)-one

Uniqueness

5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential biological activity and make it a valuable compound for further research and development .

Properties

CAS No.

62427-18-3

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-3-phenylfuran-2-one

InChI

InChI=1S/C18H14O3/c1-20-15-9-7-13(8-10-15)11-16-12-17(18(19)21-16)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

WURGXLSVFMGITC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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